molecular formula C11H10FN B15253761 6-Fluoro-2,4-dimethylquinoline

6-Fluoro-2,4-dimethylquinoline

Cat. No.: B15253761
M. Wt: 175.20 g/mol
InChI Key: UETBBNLSDXQEJS-UHFFFAOYSA-N
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Description

6-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative characterized by a fluorine atom at position 6 and methyl groups at positions 2 and 4 of the quinoline backbone. This substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom enhances electron deficiency in the aromatic ring, while the methyl groups contribute to lipophilicity and steric bulk, influencing solubility and molecular interactions .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-2,4-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

UETBBNLSDXQEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-dimethylquinoline typically involves the cyclization of para-fluoroaniline with acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which leads to the formation of the desired quinoline derivative. The reaction conditions include a weight ratio of para-fluoroaniline to para-toluenesulfonic acid of 1: (0.01-2), and the removal of water generated during the reaction by direct distillation or azeotropic distillation with an inert solvent .

Industrial Production Methods

For large-scale industrial production, the same synthetic route can be employed with slight modifications to enhance yield and safety. The process involves using standard industrial equipment and ensuring the reaction is carried out under controlled conditions to maximize the conversion rate and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties depending on the substituents introduced .

Scientific Research Applications

6-Fluoro-2,4-dimethylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting bacterial and viral infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues

The table below compares structural analogues of 6-Fluoro-2,4-dimethylquinoline, highlighting key differences in substituents and their implications:

Compound Name Substituents Key Properties/Effects Reference
6-Fluoro-2-methylquinoline 6-F, 2-CH₃ Reduced steric hindrance at C4; higher solubility in polar solvents vs. dimethyl analog
6-Fluoro-2,4-diphenylquinoline 6-F, 2-Ph, 4-Ph Increased bulk and electron-withdrawing effects; lower solubility in polar solvents
6-Chloro-2,4-dimethylquinoline 6-Cl, 2-CH₃, 4-CH₃ Higher electronegativity at C6; potential enhanced biological activity vs. F analog
6-Methoxy-2-arylquinoline 6-OCH₃, 2-Ar Methoxy group increases electron density; altered P-glycoprotein inhibition efficacy
6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid 6-F, 3-CH₃, 2-Ph, 4-COOH Carboxylic acid enhances H-bonding; improved solubility in aqueous media

Key Observations :

  • Fluorine vs.
  • Methyl vs. Phenyl Groups: Methyl groups at C2/C4 (as in the target compound) reduce steric hindrance compared to phenyl groups (e.g., 6-Fluoro-2,4-diphenylquinoline), improving synthetic accessibility and solubility .
  • Functional Group Variations : Substituents like methoxy (OCH₃) or carboxylic acid (COOH) alter electronic properties and solubility profiles, impacting pharmacological applications .
Physical and Chemical Properties
Property This compound 6-Chloro-2,4-dimethylquinoline 6-Fluoro-2,4-diphenylquinoline
Molecular Weight ~189.21 g/mol ~205.66 g/mol ~299.34 g/mol
Melting Point Estimated 380–400 K* 403–404 K (for Cl analog) Not reported
Solubility Moderate in organic solvents Low in polar solvents Very low in polar solvents
Electronic Effect Moderate electron deficiency Strong electron deficiency Moderate electron deficiency

*Estimated based on analogous structures in .

Biological Activity

6-Fluoro-2,4-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its unique structure, characterized by a fluorine atom at the sixth position and two methyl groups at the second and fourth positions, contributes to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10FN
  • Molecular Weight : 161.18 g/mol
  • Structure :
6 Fluoro 2 4 dimethylquinoline\text{6 Fluoro 2 4 dimethylquinoline}

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. Various studies have demonstrated its efficacy against multiple bacterial strains, suggesting its potential as a therapeutic agent in combating bacterial infections.

Antibacterial Activity

In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes crucial for bacterial survival, thereby inhibiting their activity.
  • Receptor Modulation : It can also alter receptor-mediated pathways that are vital for bacterial proliferation.

Table 1 summarizes the antibacterial efficacy of this compound against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. This binding can lead to:

  • Inhibition of Enzyme Activity : By occupying the active sites of enzymes, it prevents substrate access and subsequent reactions.
  • Alteration of Signaling Pathways : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades critical for cell function.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A study published in Medicinal Chemistry evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited promising activity against Gram-positive and Gram-negative bacteria, with a notable MIC against resistant strains .
  • Mechanistic Insights :
    Research utilizing molecular docking studies has provided insights into how this compound interacts with bacterial enzymes. These studies suggest that the compound forms stable complexes with target enzymes, effectively inhibiting their function .
  • Comparative Studies :
    A comparative analysis with other quinoline derivatives revealed that this compound possesses superior antibacterial properties due to its unique structural features that enhance binding affinity to target sites .

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